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Compound of Interest

Compound Name: Espinomycin A3

Cat. No.: B14139241 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Espinomycin A3 is a member of the 16-membered macrolide antibiotic family, a class of

compounds renowned for their potent antibacterial activity, particularly against Gram-positive

bacteria. As with other macrolides, the therapeutic potential of Espinomycin A3 is intrinsically

linked to its physicochemical properties, which govern its absorption, distribution, metabolism,

excretion, and ultimately, its interaction with the bacterial ribosome. This technical guide

provides a comprehensive overview of the known physicochemical characteristics of

Espinomycin A3, details generalized experimental protocols for their determination, and

illustrates its mechanism of action.

Physicochemical Data
The following table summarizes the available quantitative data for Espinomycin A3. It is

important to note that while some fundamental properties are documented, a complete public

record of all physicochemical parameters is not readily available. The data presented here is

based on existing literature and supplier information.
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Property Value Source

Molecular Formula C₄₀H₆₅NO₁₅ [1]

Molecular Weight 799.94 g/mol [1]

Appearance Colorless Crystal [1]

Solubility Soluble in Methanol and Ether [1]

Melting Point Data not available

Specific Rotation ([α]D) Data not available

UV-Vis λmax Data not available

Key IR Absorptions Data not available

1H NMR Spectral Data Data not available

13C NMR Spectral Data Data not available

Mass Spectrometry Data Data not available

Experimental Protocols
The following sections detail standardized methodologies for the determination of key

physicochemical and biological properties of macrolide antibiotics like Espinomycin A3. These

protocols are representative of the techniques typically employed in the characterization of

such compounds.

Determination of Melting Point
Methodology: The melting point of a solid crystalline substance like Espinomycin A3 can be

determined using a capillary melting point apparatus.

Sample Preparation: A small amount of the crystalline Espinomycin A3 is finely powdered

and packed into a capillary tube to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in the heating block of the melting point

apparatus.
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Heating and Observation: The sample is heated at a controlled rate. The temperature at

which the substance first begins to melt (onset) and the temperature at which the substance

is completely molten (liquefaction) are recorded as the melting point range.

Determination of Specific Rotation
Methodology: Specific rotation is a fundamental property of chiral molecules and is measured

using a polarimeter.

Solution Preparation: A precise concentration of Espinomycin A3 is prepared by dissolving

a known mass of the compound in a specific volume of a suitable solvent (e.g., methanol) at

a defined temperature (typically 20°C or 25°C).

Polarimeter Measurement: The solution is placed in a polarimeter cell of a known path length

(typically 1 decimeter). Monochromatic light (usually the sodium D-line at 589 nm) is passed

through the solution, and the observed optical rotation (α) is measured.

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

α is the observed rotation in degrees.

l is the path length in decimeters.

c is the concentration in g/mL.

Spectroscopic Analysis (UV-Vis, IR, NMR, MS)
Methodology: A suite of spectroscopic techniques is used to elucidate the chemical structure

and functional groups of Espinomycin A3.

UV-Vis Spectroscopy: A solution of Espinomycin A3 in a suitable solvent (e.g., methanol) is

analyzed using a UV-Vis spectrophotometer over a range of wavelengths (typically 200-800

nm) to identify the wavelengths of maximum absorbance (λmax), which correspond to

electronic transitions within the molecule.

Infrared (IR) Spectroscopy: A sample of Espinomycin A3 (as a solid film or in a KBr pellet)

is analyzed using an IR spectrometer. The resulting spectrum reveals the presence of

specific functional groups based on their characteristic vibrational frequencies.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:1H and 13C NMR spectra are recorded

for a solution of Espinomycin A3 in a deuterated solvent. These spectra provide detailed

information about the chemical environment of the hydrogen and carbon atoms, respectively,

allowing for the determination of the molecule's connectivity and stereochemistry.

Mass Spectrometry (MS): Mass spectrometry is used to determine the precise molecular

weight and fragmentation pattern of Espinomycin A3. This information helps to confirm the

molecular formula and provides clues about the structure of the molecule.

Determination of Antimicrobial Activity (Minimum
Inhibitory Concentration - MIC)
Methodology: The broth microdilution method is a standard procedure for determining the MIC

of an antibiotic.

Preparation of Inoculum: A standardized suspension of the target Gram-positive bacterium

(e.g., Staphylococcus aureus) is prepared to a specific cell density (e.g., 5 x 105 CFU/mL).

Serial Dilution of Antibiotic: A series of twofold dilutions of Espinomycin A3 are prepared in

a liquid growth medium in the wells of a microtiter plate.

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate

is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

Determination of MIC: The MIC is determined as the lowest concentration of Espinomycin
A3 that completely inhibits visible growth of the bacterium.

Mechanism of Action: Inhibition of Bacterial Protein
Synthesis
Espinomycin A3, like other 16-membered macrolide antibiotics, exerts its antibacterial effect

by inhibiting protein synthesis in susceptible bacteria. This is achieved through its interaction

with the 50S subunit of the bacterial ribosome.

Signaling Pathway and Experimental Workflow
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The following diagrams illustrate the generalized mechanism of action for 16-membered

macrolide antibiotics and a typical workflow for investigating their interaction with the bacterial

ribosome.
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Caption: Mechanism of protein synthesis inhibition by Espinomycin A3.
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Caption: Experimental workflow for a ribosome binding assay.
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The primary mechanism of action involves Espinomycin A3 binding to the 23S rRNA within

the large (50S) ribosomal subunit, at or near the entrance of the nascent peptide exit tunnel

(NPET). This binding event leads to a steric blockade within the tunnel, which interferes with

the elongation of the growing polypeptide chain. Consequently, peptidyl-tRNA is prematurely

dissociated from the ribosome, leading to the cessation of protein synthesis and ultimately,

bacterial cell death.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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